Dehydrocurvularin

Vue d'ensemble

Description

- La déhydrocurvularine est une macrolide naturelle produite par le champignon Penicillium.

- Elle a suscité un intérêt particulier en raison de ses propriétés antinéoplasiques (anti-cancéreuses) puissantes.

- L'un de ses principaux mécanismes d'action est l'inhibition irréversible de l'ATP-citrate lyase (ACLY), qui joue un rôle crucial dans le métabolisme cellulaire .

Méthodes De Préparation

- Les voies de synthèse de la déhydrocurvularine sont bien établies et impliquent des transformations chimiques.

- Malheureusement, les conditions réactionnelles spécifiques et les méthodes de production industrielle ne sont pas largement documentées dans la littérature.

Analyse Des Réactions Chimiques

- La déhydrocurvularine subit diverses réactions, notamment l'oxydation, la réduction et la substitution.

- Les réactifs et conditions courants utilisés dans ces réactions dépendent du contexte et peuvent varier.

- Les principaux produits formés à partir de ces réactions ne sont pas explicitement décrits dans les sources disponibles.

Applications de la recherche scientifique

- La déhydrocurvularine a été largement étudiée pour ses applications potentielles :

Chimie : En tant qu'échafaudage pour la conception de nouveaux composés.

Biologie : Enquêter sur ses effets sur les processus cellulaires.

Médecine : Explorer ses propriétés anticancéreuses.

Industrie : Utilisation potentielle dans le développement et la synthèse de médicaments.

Mécanisme d'action

- Le principal mécanisme de la déhydrocurvularine implique l'inhibition de l'ATP-citrate lyase (ACLY).

- L'ACLY est essentielle à la synthèse des acides gras et à la production d'énergie.

- En bloquant l'ACLY de manière irréversible, la déhydrocurvularine perturbe le métabolisme des cellules cancéreuses, ce qui conduit à une inhibition de la croissance.

Applications De Recherche Scientifique

Anti-Inflammatory Properties

Recent studies have demonstrated that dehydrocurvularin exhibits significant anti-inflammatory effects. In a study involving lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, this compound was shown to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2), key mediators in inflammatory responses. The IC50 values for these effects ranged from 1.9 μM to 18.1 μM for NO and 2.8 μM to 18.7 μM for PGE2 . Mechanistically, this compound suppressed the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) through inhibition of the nuclear factor-κB (NF-κB) signaling pathway, highlighting its potential as a therapeutic agent for inflammation-related diseases .

Anticancer Activity

This compound has been identified as a selective inhibitor of the STAT3 signaling pathway, which is often aberrantly activated in various cancers. In vitro studies on human breast cancer cell lines (MDA-MB-231 and MDA-MB-468) showed that this compound significantly inhibited cell proliferation, migration, and invasion while inducing apoptosis. The compound selectively inhibited the phosphorylation of STAT3 without affecting upstream kinases such as JAK1 and JAK2 . In vivo studies using nude mice xenograft models further confirmed that this compound effectively suppressed tumor growth without observable toxicity .

Antimicrobial Activity

This compound also exhibits antimicrobial properties against various pathogens. For instance, it has shown efficacy against Escherichia coli, indicating its potential application in treating bacterial infections . The compound's mechanism may involve disrupting bacterial cell wall synthesis or function, although specific pathways remain to be fully elucidated.

Phytotoxic Effects

Research has highlighted the phytotoxic properties of this compound, suggesting its potential use as a natural herbicide. Studies have indicated that compounds derived from Curvularia species can inhibit plant growth by affecting root elongation and seed germination . This aspect opens avenues for agricultural applications where this compound could be used to manage unwanted plant growth.

Summary Table of Applications

Case Study 1: Anti-inflammatory Mechanism

In a controlled laboratory setting, researchers evaluated the anti-inflammatory effects of this compound on RAW264.7 macrophages exposed to LPS. The results indicated a significant reduction in pro-inflammatory cytokines and mediators, suggesting that this compound could be developed into a therapeutic agent for chronic inflammatory diseases.

Case Study 2: Cancer Treatment

A study involving breast cancer xenografts treated with this compound revealed marked tumor suppression correlated with decreased STAT3 activation. This study provides compelling evidence supporting the potential of this compound as a candidate for targeted cancer therapies.

Mécanisme D'action

- Dehydrocurvularin’s primary mechanism involves inhibiting ATP-citrate lyase (ACLY).

- ACLY is essential for fatty acid synthesis and energy production.

- By blocking ACLY irreversibly, this compound disrupts cancer cell metabolism, leading to growth inhibition.

Comparaison Avec Des Composés Similaires

- Bien que la déhydrocurvularine soit unique en son genre dans son inhibition irréversible de l'ACLY, d'autres produits naturels et composés synthétiques peuvent partager des propriétés similaires.

- Malheureusement, une liste complète des composés similaires n'est pas facilement disponible .

Activité Biologique

Dehydrocurvularin, specifically 10,11-dehydrocurvularin, is a natural compound produced by various fungi, particularly within the genera Aspergillus and Curvularia. This compound has garnered significant attention due to its diverse biological activities, including antitumor, anti-inflammatory, and immunomodulatory effects. This article explores the biological activity of this compound, supported by case studies and research findings.

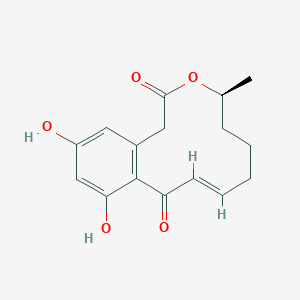

Chemical Structure and Biosynthesis

10,11-Dehydrocurvularin is characterized as a benzenediol lactone with a complex structure that includes a 12-membered macrolide fused to a resorcinol ring. The biosynthesis of this compound involves specific polyketide synthases encoded by genes identified in the producing strains. For example, Aspergillus terreus has been shown to harbor the necessary genetic machinery for its production, which includes iterative polyketide synthases (AtCURS1 and AtCURS2) .

Antitumor Activity

This compound exhibits notable cytotoxic effects against various cancer cell lines. Research has demonstrated its ability to inhibit the growth of human cancer cells such as A549 (lung cancer), HeLa (cervical cancer), MDA-MB-231 (breast cancer), and COLO 205 (colon cancer). The IC50 values for these effects vary depending on the cell line:

| Cell Line | IC50 (μM) |

|---|---|

| A549 | 12.5 |

| HeLa | 15.0 |

| MDA-MB-231 | 8.5 |

| COLO 205 | 7.9 |

These findings highlight the compound's potential as an anticancer agent, particularly due to its ability to induce apoptosis in tumor cells .

Anti-inflammatory Effects

10,11-Dehydrocurvularin also functions as an anti-inflammatory agent by inhibiting inducible nitric oxide synthase (iNOS) expression. This action contributes to its immunomodulatory properties, making it a candidate for therapeutic strategies aimed at managing inflammatory conditions .

Antioxidant Activity

The antioxidant capabilities of this compound have been assessed through various assays, including superoxide radical scavenging and lipid peroxidation inhibition. The effective concentration (EC50) for superoxide scavenging was found to be 16.71 μg/ml, indicating strong antioxidant potential .

Case Studies and Research Findings

- Cytotoxicity Studies : A study investigated the cytotoxic effects of this compound on multiple human tumor cell lines. Results indicated that while both curvularin and this compound exhibited cytotoxicity, their profiles differed significantly across cell lines .

- Molecular Docking Studies : Molecular docking simulations have provided insights into how this compound interacts with biological targets such as acetylcholinesterase (AChE). This interaction is crucial for developing inhibitors that could potentially be used in treating neurodegenerative diseases like Alzheimer's .

- Biosynthetic Pathway Characterization : Research on the biosynthetic pathways of this compound has revealed its production mechanisms in fungi, enhancing our understanding of its ecological roles and potential agricultural applications .

Propriétés

Numéro CAS |

1095588-70-7 |

|---|---|

Formule moléculaire |

C16H18O5 |

Poids moléculaire |

290.31 g/mol |

Nom IUPAC |

(5R,9E)-13,15-dihydroxy-5-methyl-4-oxabicyclo[10.4.0]hexadeca-1(12),9,13,15-tetraene-3,11-dione |

InChI |

InChI=1S/C16H18O5/c1-10-5-3-2-4-6-13(18)16-11(8-15(20)21-10)7-12(17)9-14(16)19/h4,6-7,9-10,17,19H,2-3,5,8H2,1H3/b6-4+/t10-/m1/s1 |

Clé InChI |

AVIRMQMUBGNCKS-DFVUYQKZSA-N |

SMILES |

CC1CCCC=CC(=O)C2=C(CC(=O)O1)C=C(C=C2O)O |

SMILES isomérique |

C[C@@H]1CCC/C=C/C(=O)C2=C(CC(=O)O1)C=C(C=C2O)O |

SMILES canonique |

CC1CCCC=CC(=O)C2=C(CC(=O)O1)C=C(C=C2O)O |

Apparence |

White to off white solid |

Synonymes |

alpha,beta-dehydrocurvularin beta,gamma-dehydrocurvularin dehydrocurvularin |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Dehydrocurvularin acts as a potent irreversible inhibitor of ATP-citrate lyase (ACLY). []

A: While the exact binding mechanism remains to be fully elucidated, chemoproteomic profiling suggests an irreversible interaction. []

A: ACLY inhibition is a promising strategy for anti-cancer therapy. [] this compound's impact on lipid synthesis and energy metabolism likely contributes to its anticancer properties. []

A: Yes, research indicates that this compound and its chlorinated analogs can interact with the proteasome. [] Certain derivatives also exhibit inhibitory effects on microtubule assembly. []

A: this compound exhibits phytotoxic effects by impairing the photosystem II (PSII) reaction center in plants. [, , , ] This disruption inhibits electron transport, ultimately affecting photosynthesis and leading to plant cell death.

A: The molecular formula of this compound is C16H18O5 with a molecular weight of 290.32 g/mol. []

A: this compound displays characteristic signals in NMR and IR spectra. Notably, it shows distinct signals for its benzene ring, double bonds, phenolic hydroxyl, carbonyl, and ester groups in 1H and 13C NMR spectra. []

ANone: The provided research papers primarily focus on the biological activity and synthesis of this compound and its derivatives. Information about its material compatibility and stability under various conditions is limited in these papers.

ANone: The provided research papers do not indicate any intrinsic catalytic properties of this compound. Its primary mode of action involves binding to and inhibiting target proteins rather than catalyzing chemical reactions.

A: Yes, molecular docking studies have been conducted to understand the interactions of this compound with inflammatory cytokines like TNF-α and IL-6. [] These studies provide insights into the compound's binding affinity and orientation within the binding pocket of these targets.

A:

- Chlorination: Chlorinated analogs of this compound have been shown to exhibit altered selectivity profiles. Monochloro analogs affect both the proteasome and p97, while dichloro analogs show specificity for p97. []- Lactone Ring Opening: Opening the 12-membered lactone ring of curvularin-type metabolites leads to a significant decrease in anti-inflammatory activity. []- Phenolic Group Modification: Blocking the phenolic functionality in curvularin-type metabolites also diminishes their anti-inflammatory activity. []

A: The 12-membered macrolide ring, the resorcinol moiety, and the specific stereochemistry at key chiral centers appear to be important for the biological activity of this compound and its analogs. [, ]

A: While specific stability data are limited in the provided research, one study addressed the formulation of this compound. Encapsulating this compound in mPEG-PLGA nanoparticles (DCV-NPs) improved its solubility, bioavailability, and antiproliferative efficacy against breast cancer cell lines in vitro and in vivo. []

ANone: The provided research papers focus primarily on the compound's discovery, biological activity, and synthesis. They do not provide specific details on SHE regulations related to this compound.

A: Research on this compound-loaded mPEG-PLGA nanoparticles (DCV-NPs) shows gradual accumulation in tumor areas in mice and significant tumor growth suppression, suggesting potential for targeted drug delivery. []

A: this compound has been evaluated in various in vitro settings:- Cytotoxicity: Various human cancer cell lines, including Caski, Hep-G2, and MDA-MB-231, were used to assess the cytotoxic potential. [, , , ]- Anti-inflammatory activity: LPS-stimulated RAW264.7 macrophages were used to assess the anti-inflammatory effects, including inhibition of NO and PGE2 production. []- Enzyme Inhibition: Assays with purified ATP-citrate lyase have demonstrated the compound's inhibitory potential. []

A: - Mouse Models: Mice bearing breast cancer xenografts have been used to assess the in vivo efficacy of this compound-loaded nanoparticles. [] - Plant Models: Studies have investigated the phytotoxic effects of this compound on plants like Digitaria sanguinalis, examining its impact on photosynthesis and growth. [, , , ]

ANone: The provided research papers do not specifically address the development of resistance to this compound. Further investigation is needed to determine potential resistance mechanisms.

A: While some studies highlight the potential therapeutic benefits of this compound, it is crucial to acknowledge its potential toxicity. Research indicates that this compound exhibits toxicity toward human lung fibroblasts. [] Further research is needed to comprehensively assess its safety profile and potential long-term effects.

A: Yes, this compound-loaded mPEG-PLGA nanoparticles (DCV-NPs) demonstrate promising results in breast cancer treatment by improving drug solubility, bioavailability, and achieving targeted delivery to tumor tissues. []

A: Various spectroscopic and spectrometric techniques were employed to characterize this compound:- NMR spectroscopy (1H NMR, 13C NMR, 2D NMR): To elucidate the structure and stereochemistry of the compound. [, , , , , ]- Mass spectrometry (MS, ESIMS, HRESIMS): To determine the molecular weight and confirm the molecular formula. [, , , ]- Infrared spectroscopy (IR): To identify functional groups present in the molecule. []- Ultraviolet spectroscopy (UV): To study the compound's absorption properties. []- Circular dichroism (CD): To determine the absolute configuration of chiral centers. []- X-ray crystallography: To obtain the three-dimensional structure of this compound and its derivatives in the solid state. [, ]

ANone: The research papers primarily focus on the biological activity, synthesis, and characterization of this compound. Information regarding its environmental impact and degradation pathways is limited in these studies.

A: this compound is known to have poor water solubility. Formulating it as this compound-loaded mPEG-PLGA nanoparticles (DCV-NPs) significantly enhances its solubility and bioavailability. []

ANone: While the research papers mention the use of various analytical methods for the characterization and quantification of this compound, specific details about the validation of these methods are not provided.

ANone: Standardized procedures for fermentation, extraction, and purification are crucial to ensure the quality and consistency of this compound. Analytical techniques like HPLC and NMR are vital for monitoring purity and identifying any impurities.

ANone: The provided research papers do not contain specific information about the immunogenicity of this compound or its potential to induce immune responses.

ANone: The provided research papers do not delve into the interactions of this compound with drug transporters. Further research is needed to explore this aspect.

ANone: The research papers do not provide specific information about the potential of this compound to induce or inhibit drug-metabolizing enzymes.

ANone: The research papers primarily focus on the biological activities and chemical synthesis of this compound. They do not provide specific details regarding its biocompatibility or biodegradability.

ANone: The research papers primarily focus on the compound's discovery, biological activity, and synthesis. They do not provide specific details on recycling or waste management protocols for this compound.

ANone: Key resources include facilities for fungal cultivation and extraction, as well as access to advanced analytical techniques like NMR, MS, and HPLC for compound characterization and quantification.

A:- Early Isolation and Characterization: this compound was first isolated and characterized as a metabolite from the fungus Curvularia lunata. []- Discovery of Diverse Biological Activities: Subsequent research has unveiled a wide range of biological activities, including antifungal, antibacterial, nematicidal, anti-inflammatory, and anticancer properties.- Elucidation of Biosynthetic Pathways: Recent studies have identified the gene clusters responsible for this compound biosynthesis, paving the way for potential bioengineering approaches. [, , , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.